molecular formula C10H15NO3 B6142928 2-[4-(aminomethyl)-2-methoxyphenoxy]ethan-1-ol CAS No. 1020951-60-3

2-[4-(aminomethyl)-2-methoxyphenoxy]ethan-1-ol

Cat. No. B6142928
CAS RN: 1020951-60-3
M. Wt: 197.23 g/mol
InChI Key: ISZLTWFKYDQRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[4-(aminomethyl)-2-methoxyphenoxy]ethan-1-ol” is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-[4-(aminomethyl)-2-methoxyphenoxy]ethan-1-ol” is represented by the formula C10H15NO3 . This indicates that the molecule consists of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“2-[4-(aminomethyl)-2-methoxyphenoxy]ethan-1-ol” is a solid at room temperature . It has a predicted boiling point of approximately 347.1°C at 760 mmHg and a predicted density of approximately 1.1 g/cm3 . The refractive index is predicted to be 1.55 at 20°C .

Scientific Research Applications

Proteomics Research

“2-[4-(aminomethyl)-2-methoxyphenoxy]ethan-1-ol” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization .

PPARα Agonists

This compound has been found to be a potent PPARα agonist . PPARα (Peroxisome proliferator-activated receptor alpha) is a nuclear receptor protein that regulates the expression of genes involved in lipid metabolism. Agonists of PPARα can raise circulating levels of high-density lipoprotein cholesterol and lower levels of triglycerides .

HDLc Raising Agents

The compound is part of a novel series of potent HDLc (High-Density Lipoprotein Cholesterol) raising agents . HDLc is often referred to as “good cholesterol” because high levels of HDLc can reduce the risk of heart disease and stroke .

Treatment of Diseases of Lipid Imbalance

The compound has been progressed to clinical trials for the treatment of diseases of lipid imbalance . Lipid imbalance diseases include conditions like hyperlipidemia and dyslipidemia, which are characterized by abnormal levels of lipids in the blood .

Drug Metabolism and Pharmacokinetics

The compound could be used in the study of drug metabolism and pharmacokinetics . These studies are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted in the body .

Development of Selective PPARα Agonists

The compound has been used in the development of more potent and selective PPARα agonists . Selective PPARα agonists could have improved efficacy and fewer side effects compared to non-selective PPAR agonists .

Future Directions

The future directions for “2-[4-(aminomethyl)-2-methoxyphenoxy]ethan-1-ol” would depend on its potential applications in various fields such as medicine, materials science, or environmental science. As it is used for proteomics research , it may have potential applications in biological and medical research.

properties

IUPAC Name

2-[4-(aminomethyl)-2-methoxyphenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-10-6-8(7-11)2-3-9(10)14-5-4-12/h2-3,6,12H,4-5,7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZLTWFKYDQRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Aminomethyl)-2-methoxyphenoxy]ethan-1-ol

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